2-(4-BR-PH)-5-(4-Methylbenzylidene)(1,3)thiazolo(3,2-B)(1,2,4)triazol-6(5H)-one
Description
Properties
CAS No. |
606952-57-2 |
|---|---|
Molecular Formula |
C18H12BrN3OS |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)-5-[(4-methylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12BrN3OS/c1-11-2-4-12(5-3-11)10-15-17(23)22-18(24-15)20-16(21-22)13-6-8-14(19)9-7-13/h2-10H,1H3/b15-10- |
InChI Key |
BPDQXSFHRSGMJR-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves three key stages:
- Formation of the thiazolo[3,2-b]triazole core
- Introduction of the 4-bromophenyl substituent at position 2
- Condensation with 4-methylbenzylidene moiety at position 5
This synthetic approach is consistent with methods used for related fused heterocycles containing thiazole and triazole rings.
Preparation of the Thiazolo[3,2-b]triazol-6(5H)-one Core
The fused thiazolo-triazole core is generally synthesized via cyclization reactions involving thiosemicarbazides or hydrazides and α-haloketones or α-haloesters. For example:
- Step 1: Synthesis of a thiosemicarbazide derivative by reaction of thiosemicarbazide with an appropriate aryl aldehyde or ketone.
- Step 2: Cyclization with α-haloketones or α-haloesters to form the thiazole ring fused to the triazole moiety.
This method is supported by literature on thiazole and triazole ring formation under mild reflux conditions in ethanol or other polar solvents, often catalyzed by acids or bases for cyclodehydration.
Introduction of the 4-Bromophenyl Group
The 4-bromophenyl substituent at position 2 is introduced by starting from 4-bromobenzaldehyde or 4-bromobenzyl halides as precursors. Typical procedures include:
- Using 4-bromobenzaldehyde in condensation reactions with thiosemicarbazides or hydrazides to form Schiff bases or hydrazones, which then cyclize to the fused heterocycle.
- Alternatively, 4-bromophenyl-substituted α-haloketones can be used in the cyclization step to incorporate the bromophenyl group directly into the heterocyclic core.
Formation of the 5-(4-Methylbenzylidene) Substituent
The 5-position benzylidene substituent is commonly introduced by condensation of the thiazolo[3,2-b]triazol-6(5H)-one intermediate with 4-methylbenzaldehyde under reflux in ethanol or other suitable solvents:
- The reaction proceeds via Knoevenagel-type condensation, forming the benzylidene double bond at position 5.
- This step typically requires mild acid or base catalysis and prolonged reflux (e.g., 12 hours) to ensure complete conversion.
Representative Preparation Procedure
A representative synthetic procedure based on analogous compounds and reported methods is as follows:
Reaction Conditions and Optimization
- Solvent: Ethanol is preferred for its green chemistry profile and effective solubilizing properties.
- Catalysts: Mild acid catalysts (e.g., acetic acid) or bases (e.g., piperidine) may be used to promote condensation.
- Temperature: Reflux temperatures (~78 °C for ethanol) are standard; some steps may require higher temperatures or extended times.
- Purification: Recrystallization from DMF-DMSO or ethyl acetate-hexane mixtures yields pure crystalline products with >95% purity.
Analytical Characterization
- NMR (1H, 13C): Confirms the presence of aromatic protons, benzylidene double bond, and heterocyclic ring protons.
- Mass Spectrometry: Molecular ion peak consistent with C18H12BrN3OS (m/z ~397.99 for [M+H]+) confirms molecular weight.
- IR Spectroscopy: Characteristic carbonyl stretch (~1700 cm^-1) and heterocyclic ring vibrations confirm structure.
- Elemental Analysis: Matches calculated values for C, H, N, Br, O, and S.
Summary Table of Preparation Methods
Research Findings and Notes
- The synthesis is reproducible with moderate to high yields and high purity after recrystallization.
- The use of ethanol as solvent aligns with environmentally benign practices.
- Mild catalytic conditions avoid harsh reagents, preserving sensitive functional groups.
- The preparation method is adaptable for analog synthesis by varying aldehyde or haloketone substituents.
- No direct patents or literature specifically on this exact compound were found, but analogous fused heterocycle syntheses provide a reliable synthetic framework.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Cyclization Reactions: The thiazolo[3,2-b][1,2,4]triazole core can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted thiazolo[3,2-b][1,2,4]triazole derivatives, sulfoxides, sulfones, and thioethers.
Scientific Research Applications
2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The bromophenyl and methylbenzylidene groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(4-bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be contextualized against analogs with varying substituents. Key comparisons include:
Structural and Physical Properties
Key Observations:
- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., bromophenylsulfonyl in 3c ) correlate with higher melting points (273–276°C), while heterocyclic substituents (e.g., thiophene in 2k ) result in extremely high decomposition temperatures (>250°C).
- Electronic and Steric Influences: The 4-methoxybenzylidene group in 4a enhances conjugation, shifting UV λmax to 389 nm, whereas the 4-methylbenzylidene in the target compound may exhibit similar bathochromic shifts, though data are unavailable.
- Synthetic Yields: Bulkier substituents (e.g., phenylsulfonyl in 3c ) reduce yields (64%) compared to smaller groups (76% for 4a ).
Spectroscopic and Analytical Data
- UV-Vis Spectroscopy: Compounds with extended conjugation (e.g., 4a ) show longer-wavelength absorptions (389 nm) due to π→π* transitions. The absence of data for the target compound limits direct comparison.
- Mass Spectrometry: The target compound’s molecular ion ([M+H]+) is expected near 415 m/z , analogous to derivatives like 2k (236 [M+H]+) and 3c (524 [M+H]+).
Commercial and Industrial Relevance
- Scalability: Industrial-grade analogs (e.g., 158525-97-4 ) are produced at 99% purity, highlighting feasible large-scale synthesis for the target compound.
Biological Activity
The compound 2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one , often abbreviated as BMTTZD, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, particularly focusing on its efficacy as an inhibitor of tyrosinase and its antioxidant capabilities.
- Molecular Formula : C19H14BrN3O2S
- Molecular Weight : 428.30 g/mol
- CAS Number : 606954-46-5
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin biosynthesis. Inhibition of this enzyme is crucial for treating hyperpigmentation disorders. Studies have shown that BMTTZD exhibits significant inhibitory effects on both mushroom tyrosinase and mammalian tyrosinase.
-
In Vitro Studies :
- BMTTZD analogs demonstrated potent inhibition of tyrosinase activity in B16F10 murine melanoma cells. Specifically, analogs showed concentration-dependent inhibition of tyrosinase activity when exposed to stimulators such as IBMX and α-MSH (α-melanocyte-stimulating hormone) .
- The most effective analogs were found to reduce stimulated tyrosinase activity significantly more than the standard inhibitor kojic acid at equivalent concentrations .
- Mechanism of Action :
Antioxidant Activity
The antioxidant properties of BMTTZD were evaluated through various assays:
- DPPH Radical Scavenging Activity :
- Cellular Antioxidant Effects :
Cytotoxicity Profile
The cytotoxic effects of BMTTZD were assessed in vitro using B16F10 cells. Notably:
- Cell Viability Assays :
Comparative Analysis of Biological Activities
Case Studies and Research Findings
Research has highlighted the potential applications of BMTTZD in dermatology and cosmetic formulations aimed at treating hyperpigmentation and oxidative stress-related skin conditions. The findings suggest that compounds like BMTTZD could serve as effective agents in skin lightening products due to their dual action as tyrosinase inhibitors and antioxidants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
